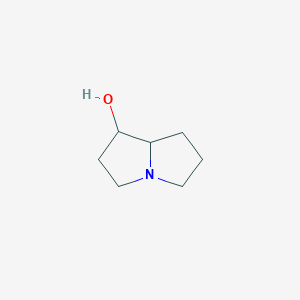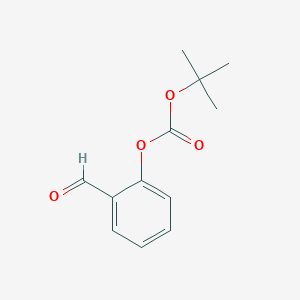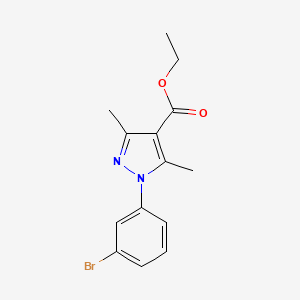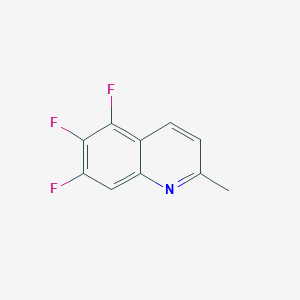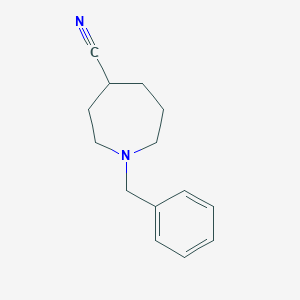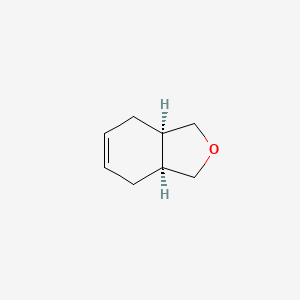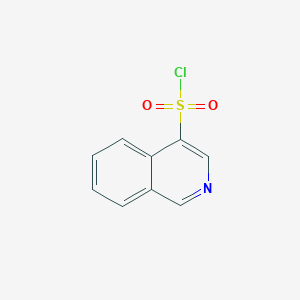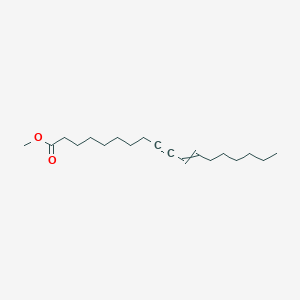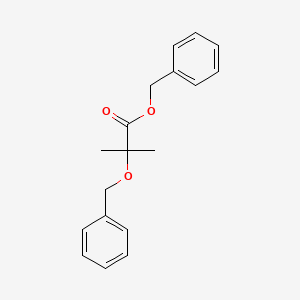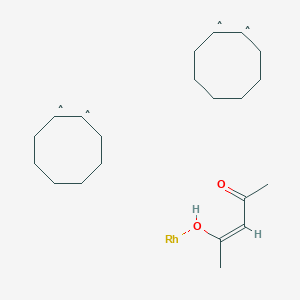![molecular formula C18H13ClFN3O B3130991 N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide CAS No. 347314-45-8](/img/structure/B3130991.png)
N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
説明
“N’-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide” is a chemical compound with the CAS Number: 347314-45-8 . It has a molecular weight of 341.77 and its IUPAC name is N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as the one , can be achieved through various methods. One such method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This preparative procedure is highly tolerant of various functional groups .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Code: 1S/C18H13ClFN3O/c19-15-7-5-8-16(20)14(15)12-21-22-18(24)13-6-1-2-9-17(13)23-10-3-4-11-23/h1-12H,(H,22,24)/b21-12+ .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 341.77 and its MDL number is MFCD02102745 .科学的研究の応用
Chemical Inhibitors of Cytochrome P450 Isoforms
A study by Khojasteh et al. (2011) reviews the potency and selectivity of chemical inhibitors of major human hepatic Cytochrome P450 (CYP) isoforms. The selectivity of such inhibitors is crucial for deciphering the involvement of specific CYP isoforms in drug metabolism, which can help in predicting drug-drug interactions. The most selective inhibitors for each CYP isoform are identified, contributing to the understanding of enzyme specificity and aiding in the development of targeted therapeutic agents (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Synthesis and Application of Organic Compounds
Research on the synthesis and application of specific organic compounds such as 2-Fluoro-4-bromobiphenyl, which is a key intermediate for the manufacture of non-steroidal anti-inflammatory materials, demonstrates the importance of novel synthetic methods in drug development. This approach, as described by Qiu et al. (2009), highlights the relevance of innovative synthesis techniques for the production of medically relevant compounds (Qiu, Gu, Zhang, & Xu, 2009).
Drug Metabolism and Pharmacokinetics
The study of drug metabolism and the development of pharmaceutical impurities are crucial for understanding the safety and efficacy of therapeutic agents. Saini et al. (2019) focused on novel methods for the synthesis of omeprazole and the pharmaceutical impurities of proton pump inhibitors, providing insights into the challenges and solutions in the synthesis of complex molecules. This research sheds light on the importance of identifying and controlling pharmaceutical impurities in drug development (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Antimicrobial Agents
Marchese et al. (2017) reviewed the antimicrobial activity of p-Cymene, a monoterpene found in various plant species. This study highlights the potential of natural compounds as sources for developing new antimicrobial agents to address the challenge of antimicrobial resistance. The review summarizes the biological activities of p-Cymene, including its antioxidant, anti-inflammatory, and antimicrobial effects, underscoring the potential of natural products in drug discovery and development (Marchese et al., 2017).
Safety and Hazards
将来の方向性
While the specific future directions for this compound are not mentioned in the search results, compounds with similar structures have shown promising antibacterial and antitubercular properties . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to their pronounced docking properties and biological activity .
特性
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O/c19-15-7-5-8-16(20)14(15)12-21-22-18(24)13-6-1-2-9-17(13)23-10-3-4-11-23/h1-12H,(H,22,24)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDKKKVSSBIOSX-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC=C2Cl)F)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)F)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



